molecular formula C23H30N4O4 B13043145 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid

1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid

Cat. No.: B13043145
M. Wt: 426.5 g/mol
InChI Key: RPPYWAHWKDPQKQ-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a tert-butoxycarbonyl group, and a tetrahydropyrazolopyridine core

Preparation Methods

The synthesis of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Benzylpyrrolidine Moiety: This step typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine functionality of the pyrrolidine ring.

    Construction of the Tetrahydropyrazolopyridine Core: This involves cyclization reactions where the protected benzylpyrrolidine is reacted with appropriate reagents to form the pyrazolopyridine core. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Final Coupling and Deprotection: The final step involves coupling the intermediate with a carboxylic acid derivative, followed by deprotection of the Boc group under acidic conditions to yield the target compound.

Chemical Reactions Analysis

1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolopyridine core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzylpyrrolidine moiety is crucial for binding affinity, while the pyrazolopyridine core influences the compound’s overall stability and reactivity. The Boc group provides protection during synthesis and can be removed to expose the active amine functionality.

Comparison with Similar Compounds

1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, particularly the presence of the benzylpyrrolidine moiety, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-19-18(15-26)20(21(28)29)24-27(19)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29)

InChI Key

RPPYWAHWKDPQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(C3)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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